Z-LEU-MET-OH

Description

The exact mass of the compound N-[N-[(Phenylmethoxy)carbonyl]-L-leucyl]-L-methionine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 333760. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[[(2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-4-methylsulfanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N2O5S/c1-13(2)11-16(17(22)20-15(18(23)24)9-10-27-3)21-19(25)26-12-14-7-5-4-6-8-14/h4-8,13,15-16H,9-12H2,1-3H3,(H,20,22)(H,21,25)(H,23,24)/t15-,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZPLXRUAUHMTGJ-HOTGVXAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCSC)C(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18830-16-5 | |

| Record name | L-Methionine, N-[(phenylmethoxy)carbonyl]-L-leucyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18830-16-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(N-((Phenylmethoxy)carbonyl)-L-leucyl)-L-methionine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018830165 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[N-[(phenylmethoxy)carbonyl]-L-leucyl]-L-methionine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.723 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Z-LEU-MET-OH: Structural Analysis, Physicochemical Properties, and Applications in Protease Research

Topic: Z-LEU-MET-OH Chemical Structure and Properties Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (Carbobenzoxy-L-leucyl-L-methionine) is a protected dipeptide derivative widely utilized in biochemical research as a substrate probe for cysteine proteases (specifically Calpains and Cathepsins) and as a strategic intermediate in the synthesis of peptide aldehydes and fluorogenic assays. Its structural composition—pairing a hydrophobic Leucine at the P2 position with a Methionine at P1, capped by a Benzyloxycarbonyl (Z) group—makes it an ideal tool for mapping the substrate specificity of papain-like cysteine proteases.

This guide provides a comprehensive technical breakdown of this compound, covering its chemical identity, stability challenges (specifically Methionine oxidation), synthesis protocols, and its critical role in enzymatic profiling.

Chemical Identity & Structural Analysis

Nomenclature and Identification

-

IUPAC Name: (2S)-2-[[(2S)-2-benzyloxycarbonylamino-4-methylpentanoyl]amino]-4-methylsulfanylbutanoic acid

-

Common Name: this compound; N-Cbz-L-leucyl-L-methionine

-

CAS Number: 18830-16-5

-

Molecular Formula: C₁₉H₂₈N₂O₅S

-

Molecular Weight: 396.50 g/mol

Structural Components

The molecule consists of three distinct functional domains, each conferring specific properties:

-

N-Terminal Protection (Z-Group): The Benzyloxycarbonyl (Cbz or Z) group renders the peptide more hydrophobic and cell-permeable compared to free peptides. It prevents N-terminal degradation by aminopeptidases and mimics the tyrosine/phenylalanine residues often found in the natural substrates of proteases.

-

P2 Residue (Leucine): The isobutyl side chain of Leucine is critical for recognition by Calpain I/II and Cathepsin L , which possess a hydrophobic S2 binding pocket.

-

P1 Residue (Methionine): The thioether side chain provides a specific cleavage site. However, it introduces a stability risk due to its susceptibility to oxidation (forming sulfoxides), which can alter enzyme binding affinity.

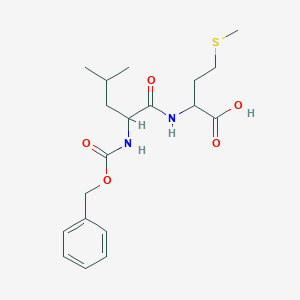

Chemical Structure Visualization

The following diagram illustrates the connectivity of this compound, highlighting the peptide bond and the protecting group.

Physicochemical Properties

The physical behavior of this compound is dominated by the lipophilic Z-group and the amphiphilic nature of the Methionine residue.

| Property | Value / Description | Technical Note |

| Appearance | White to off-white crystalline powder | Hygroscopic; store desicated. |

| Solubility | Soluble in DMSO, DMF, Methanol, Ethanol | Sparingly soluble in water; precipitates in acidic aqueous buffers. |

| Melting Point | 138–142 °C (Typical) | Varies with purity and polymorph. |

| pKa (COOH) | ~3.6 | Ionized at physiological pH (7.4). |

| Stability | Sensitive to Oxidation | The Met thioether oxidizes to sulfoxide (Met(O)) upon exposure to air/light. |

Solubility & Reconstitution Strategy

For biological assays, prepare a 100 mM stock solution in high-grade DMSO (anhydrous).

-

Protocol: Dissolve powder in DMSO. Vortex until clear.

-

Dilution: Dilute into aqueous buffer (e.g., PBS or Tris-HCl) immediately prior to use. Ensure final DMSO concentration is <1% to avoid enzyme denaturation.

Biological Significance & Applications

Substrate for Cysteine Proteases (Calpains & Cathepsins)

This compound serves as a minimal substrate model for investigating the S2-P2 specificity of papain-like cysteine proteases.

-

Calpain I (µ-calpain) & II (m-calpain): These calcium-dependent proteases show a strong preference for Leucine or Valine at the P2 position. This compound satisfies this requirement. The enzyme cleaves the peptide bond between Leucine and Methionine (or downstream depending on the C-terminal modification).

-

Cathepsin L: Highly specific for hydrophobic residues at P2. This compound is often used as a competitive substrate to determine

values or to synthesize chromogenic substrates (e.g., Z-Leu-Met-pNA).

Mechanism of Interaction

The Z-group occupies the S3 subsite (or interacts non-specifically with the surface), while the Leucine side chain anchors into the hydrophobic S2 pocket. This positioning aligns the carbonyl carbon of the peptide bond for nucleophilic attack by the active site Cysteine thiolate.

Synthesis Protocol (Solution Phase)

Objective: Synthesize this compound via mixed anhydride coupling or EDC/HOBt coupling, followed by saponification. Note: Solution phase synthesis is preferred for dipeptides to avoid resin cleavage steps that might oxidize the Methionine.

Materials Required

-

Reagents: Z-Leu-OH, H-Met-OMe·HCl, EDC·HCl, HOBt, N-Methylmorpholine (NMM), LiOH, THF, DCM.

-

Equipment: Round bottom flask, Rotary evaporator, Separatory funnel.

Step-by-Step Methodology

Phase 1: Coupling (Formation of Z-Leu-Met-OMe)

-

Dissolution: Dissolve Z-Leu-OH (1.0 eq) and H-Met-OMe·HCl (1.1 eq) in anhydrous DCM/DMF (9:1 ratio).

-

Activation: Cool to 0°C. Add HOBt (1.1 eq) and EDC·HCl (1.1 eq).

-

Neutralization: Add NMM (2.5 eq) dropwise to neutralize the HCl salt and maintain pH ~8.

-

Reaction: Stir at 0°C for 1 hour, then warm to room temperature (RT) and stir overnight (12-16 hours).

-

Work-up:

-

Wash organic layer with 1M KHSO₄ (removes unreacted amine).

-

Wash with Saturated NaHCO₃ (removes unreacted acid).

-

Wash with Brine.

-

Dry over Na₂SO₄ and concentrate in vacuo.

-

Phase 2: Saponification (Deprotection of Methyl Ester)

-

Hydrolysis: Dissolve the crude Z-Leu-Met-OMe in THF:Water (3:1) .

-

Base Addition: Add LiOH (2.0 eq) at 0°C. Stir at RT for 2 hours. Monitor by TLC (disappearance of ester spot).

-

Acidification: Carefully acidify to pH 2-3 using 1M HCl. The product this compound typically precipitates or oils out.

-

Extraction: Extract with Ethyl Acetate (3x). Dry organic layer over Na₂SO₄.[1][2]

-

Purification: Recrystallize from Ethyl Acetate/Hexane or purify via preparative HPLC if high purity (>98%) is required.

Handling, Storage, & Stability

Critical Stability Warning: Methionine Oxidation

The thioether group in Methionine is highly susceptible to oxidation, forming Methionine Sulfoxide (Met(O)) . This oxidation increases the polarity of the residue and can abolish enzyme recognition.

-

Symptoms of Degradation: Product becomes gummy or shows a split peak on HPLC (Met vs. Met(O)).

-

Prevention: Always store under an inert atmosphere (Nitrogen or Argon).

Storage Protocol

-

Temperature: Store solid powder at -20°C .

-

Atmosphere: Flush vial with Nitrogen gas before sealing.

-

Desiccation: Keep in a desiccator; moisture accelerates hydrolysis and oxidation.

-

Shelf Life: 2 years if stored correctly. Solutions in DMSO should be used within 1 month (stored at -20°C).

References

-

Barrett, A. J., & Rawlings, N. D. (2001). Evolutionary lines of cysteine peptidases. Biological Chemistry.[3][4][5][6]

-

Sasaki, T., et al. (1984).[3] Comparative specificity and kinetic studies on porcine calpain I and calpain II with naturally occurring peptides and synthetic fluorogenic substrates.[3] Journal of Biological Chemistry.[3][5]

-

Tung, C. H., et al. (2002). Cathepsin-sensitive near-infrared fluorescence probes for in vivo detection of enzyme activity. Bioconjugate Chemistry.

-

PubChem Compound Summary. (2024). This compound (CID 145678). National Center for Biotechnology Information.

-

Bodanszky, M. (1993). Principles of Peptide Synthesis.[1] Springer-Verlag. (Standard reference for EDC/HOBt coupling protocols).

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. academic.oup.com [academic.oup.com]

- 3. usbio.net [usbio.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. The calpain cleavage sites in the epidermal growth factor receptor kinase domain - PubMed [pubmed.ncbi.nlm.nih.gov]

The Functional Role of the Z Group in Z-LEU-MET-OH: Synthetic Utility and Pharmacophore Dynamics

Executive Summary

This technical guide analyzes the dual functionality of the Carbobenzoxy (Z) group within the dipeptide Z-LEU-MET-OH . While traditionally viewed as a transient protecting group in peptide synthesis, the Z moiety in bioactive molecules like this compound serves a critical structural role as a pseudo-allosteric anchor . In protease research—specifically targeting Calpains and Cathepsins —the Z group mimics the P3 amino acid residue, occupying the enzyme's S3 hydrophobic pocket to enhance binding affinity and cell permeability. This guide details the mechanistic basis of these interactions, synthetic protocols for Z-group manipulation, and its application in drug discovery.

The "Z" Group: Chemical vs. Biological Identity

The Z group (Benzyloxycarbonyl, Cbz) functions in two distinct capacities depending on the experimental context. Understanding this duality is essential for researchers designing protease inhibitors or synthesizing peptide libraries.

| Feature | Chemical Role (Synthesis) | Biological Role (Bioassay/Drug Design) |

| Primary Function | N-terminal amine protection | P3 Residue Mimicry (Pharmacophore) |

| Mechanism | Prevents polymerization; suppresses racemization | Hydrophobic interaction with S3 subsite |

| Stability | Stable to base; cleaved by H₂/Pd or HBr | Stable in plasma; susceptible to specific amidases |

| Key Property | Orthogonal to Fmoc/Boc | Increases LogP (Cell Permeability) |

The Pharmacophore Effect: S3 Subsite Binding

In the context of this compound (and its aldehyde derivative Z-LEU-MET-H, a potent Calpain inhibitor), the Z group is not merely a cap. It is an integral part of the ligand-binding logic.

-

Enzyme Pocket Architecture: Cysteine proteases like Calpain and Cathepsin L possess an active site cleft defined by subsites (S1, S2, S3, etc.).

-

The P3 Interaction: The benzyl ring of the Z group aligns with the S3 subsite of the enzyme. This pocket is typically hydrophobic. The aromatic ring of the Z group provides significant Van der Waals contact energy, anchoring the inhibitor in the active site.

-

Impact on Affinity: Removal of the Z group (yielding H-Leu-Met-OH) typically results in a drastic loss of binding affinity (

increases by orders of magnitude), rendering the dipeptide inactive against the target protease.

Cell Permeability and Lipophilicity

For intracellular targets like Calpain (cytosolic), inhibitors must cross the lipid bilayer.

-

Lipophilicity: The Z group adds substantial hydrophobicity. The unmasked N-terminus (H-Leu-Met-OH) is zwitterionic at physiological pH, making membrane traversal difficult.

-

Transport: The Z-capped peptide is uncharged at the N-terminus, significantly improving passive diffusion across the cell membrane.

Synthetic Protocols: Installation and Deprotection[2]

For researchers utilizing this compound as a synthetic intermediate, precise control over the Z group is required. The following protocols are field-proven for high yield and purity.

Protocol A: Synthesis of this compound (Coupling)

Objective: Couple Z-Leucine to Methionine methyl ester, followed by saponification.

-

Activation: Dissolve Z-Leu-OH (1.0 eq) in DMF/DCM (1:1). Add HOBt (1.1 eq) and EDC.HCl (1.1 eq) at 0°C. Stir for 15 min to form the active ester.

-

Coupling: Add H-Met-OMe.HCl (1.1 eq) and DIPEA (2.5 eq). The base is critical to neutralize the hydrochloride salt of the methionine ester.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by TLC (System: CHCl₃/MeOH 9:1).

-

Workup: Dilute with EtOAc. Wash sequentially with 1N HCl (removes unreacted amine), 5% NaHCO₃ (removes unreacted acid), and Brine. Dry over Na₂SO₄.

-

Saponification (Ester Hydrolysis): Dissolve Z-Leu-Met-OMe in THF/MeOH/H₂O (3:1:1). Add LiOH (2.0 eq) at 0°C. Stir until TLC shows disappearance of ester. Acidify to pH 2 with 1N HCl and extract with EtOAc to yield This compound .

Protocol B: Deprotection (Removal of Z Group)

Objective: Isolate H-Leu-Met-OH without oxidizing the Methionine sulfur.

-

Note: Standard catalytic hydrogenolysis (H₂/Pd-C) is risky because the Methionine sulfur can poison the Palladium catalyst.

Recommended Method: Acidolysis (HBr/AcOH)

-

Preparation: Dissolve this compound in glacial acetic acid.

-

Cleavage: Add 33% HBr in acetic acid (approx. 5–10 eq).

-

Timing: Stir at RT for 30–60 minutes. Do not overexpose, as Met is sensitive.

-

Precipitation: Pour the reaction mixture into cold diethyl ether. The peptide hydrobromide salt (H-Leu-Met-OH.HBr) will precipitate.

-

Purification: Wash the pellet extensively with ether to remove benzyl bromide byproducts.

Visualizing the Mechanism

The following diagrams illustrate the dual pathways: the biological interaction within the protease active site and the synthetic workflow.

Diagram: Protease-Ligand Interaction Logic

This diagram details how the Z group functions as a structural anchor in the S3 pocket of Calpain/Cathepsin.

Figure 1: Structural logic of this compound binding. The Z group is essential for occupying the S3 subsite, providing the necessary binding energy for biological activity.

Diagram: Synthetic Workflow (Protection & Deprotection)

Figure 2: Synthetic pathway for this compound. Note the divergence at the final product: it can be used as-is for bioassays or deprotected for further synthesis.

Analytical Validation (Self-Validating Systems)

To ensure scientific integrity, the identity and purity of this compound must be validated using orthogonal analytical methods.

HPLC Profile

-

Column: C18 Reverse Phase (e.g., 5µm, 4.6 x 150mm).

-

Mobile Phase:

-

A: 0.1% TFA in Water.

-

B: 0.1% TFA in Acetonitrile.

-

-

Gradient: 5% B to 95% B over 20 minutes.

-

Expected Retention: this compound will elute significantly later than H-Leu-Met-OH due to the lipophilic Z group.

-

Detection: UV at 214 nm (peptide bond) and 254 nm (benzyl ring). Note: The 254 nm signal confirms the presence of the Z group.

Mass Spectrometry (ESI-MS)

-

Expected Mass:

-

This compound (MW ≈ 394.5 g/mol ).

-

[M+H]⁺: 395.5 m/z.

-

[M+Na]⁺: 417.5 m/z.

-

-

Diagnostic Fragment: Loss of the benzyl carbamate (Z group) often produces a characteristic Tropylium ion (m/z 91) in fragmentation modes.

References

-

BenchChem. (2025).[1] The Enduring Guardian: A Technical Guide to the Cbz Protecting Group in Peptide Synthesis. Retrieved from

-

Mellgren, R. L., et al. (1994).[2] Inhibition of growth of human TE2 and C-33A cells by the cell-permeant calpain inhibitor benzyloxycarbonyl-Leu-Leu-Tyr diazomethyl ketone.[2] Experimental Cell Research. Retrieved from

-

Cayman Chemical. (2024). Calpain Inhibitor II (Ac-Leu-Leu-Met-H) Product Information. Retrieved from

-

BOC Sciences. (2024). CBZ-Amino Acids in Peptide Chemistry. Retrieved from

-

Sigma-Aldrich. (2024). Cathepsin L Substrate I, Fluorogenic - Technical Data Sheet. Retrieved from

Sources

Synthesis of N-benzyloxycarbonyl-L-leucyl-L-methionine

An In-Depth Technical Guide to the Solution-Phase

Abstract

This technical guide provides a comprehensive, in-depth methodology for the chemical synthesis of the dipeptide N-benzyloxycarbonyl-L-leucyl-L-methionine (Z-Leu-Met). The synthesis of peptides is a cornerstone of biochemical and pharmaceutical research, requiring precise control over reactive functional groups to ensure high yield and purity.[1] This document details a robust solution-phase synthesis strategy, beginning with the foundational principles of protecting group chemistry, proceeding through a detailed, step-by-step experimental protocol using a carbodiimide-mediated coupling approach, and concluding with methods for purification and characterization. Designed for researchers, scientists, and professionals in drug development, this guide emphasizes the causal reasoning behind procedural choices, providing a framework for both successful synthesis and informed troubleshooting.

Foundational Principles: The Logic of Peptide Synthesis

The synthesis of a dipeptide from two amino acids, L-leucine and L-methionine, presents a classic chemical challenge: how to form a specific amide (peptide) bond between the carboxyl group of leucine and the amino group of methionine without uncontrolled polymerization or unwanted side reactions.[2] The solution lies in the strategic use of "protecting groups," which temporarily mask reactive functionalities to direct the chemical reaction toward the desired outcome.[1][3][4]

-

N-Terminal Protection: The amino group of the N-terminal residue (L-leucine) must be protected to prevent it from reacting with the activated carboxyl group of another L-leucine molecule. The benzyloxycarbonyl (Z or Cbz) group is a classic and highly effective urethane-type protecting group. It is stable under the conditions of peptide coupling but can be readily removed later by methods such as catalytic hydrogenolysis.[5][6]

-

C-Terminal Protection: The carboxyl group of the C-terminal residue (L-methionine) is typically protected as an ester, most commonly a methyl or ethyl ester. This prevents the carboxyl group from reacting with the activated N-terminal residue, ensuring that it is the amino group of methionine that acts as the nucleophile.[2] This protection also enhances the solubility of the amino acid in organic solvents used for the coupling reaction.[7]

This "protection-coupling-deprotection" cycle is the fundamental logic that enables the stepwise construction of peptides with a defined sequence.[]

Synthetic Strategy Overview

The synthesis of N-benzyloxycarbonyl-L-leucyl-L-methionine is executed in two primary stages:

-

Preparation of Reactants: This involves the synthesis of L-methionine methyl ester hydrochloride from L-methionine and the availability of commercial N-benzyloxycarbonyl-L-leucine.

-

Peptide Bond Formation: The N-protected L-leucine is coupled with the C-protected L-methionine using an activating agent. This guide focuses on the use of dicyclohexylcarbodiimide (DCC) with the additive 1-hydroxybenzotriazole (HOBt), a widely-used combination that efficiently promotes amide bond formation while minimizing the risk of racemization.[9][10][11]

-

Saponification (Optional): If the final product requires a free C-terminal carboxyl group, a final saponification step is performed to hydrolyze the methyl ester.

The overall reaction scheme is depicted below.

Caption: Reaction scheme for the synthesis of Z-Leu-Met.

Reagents and Materials

Proper preparation and handling of reagents are critical for success. Ensure all glassware is thoroughly dried, and use anhydrous solvents where specified.

| Reagent | Formula | MW ( g/mol ) | Role | Notes |

| L-Methionine | C₅H₁₁NO₂S | 149.21 | Starting Material | --- |

| Methanol (Anhydrous) | CH₃OH | 32.04 | Reagent/Solvent | Used for esterification. |

| Thionyl Chloride (SOCl₂) | SOCl₂ | 118.97 | Esterification Reagent | Alternative to HCl gas. Handle in a fume hood.[7] |

| N-benzyloxycarbonyl-L-leucine | C₁₄H₁₉NO₄ | 265.30 | N-Protected Amino Acid | Commercially available.[5] |

| L-methionine methyl ester HCl | C₆H₁₄ClNO₂S | 199.70 | C-Protected Amino Acid | Can be synthesized or purchased.[12][13][14] |

| Dicyclohexylcarbodiimide (DCC) | C₁₃H₂₂N₂ | 206.33 | Coupling Reagent | Potent allergen. Handle with care.[10][15] |

| 1-Hydroxybenzotriazole (HOBt) | C₆H₅N₃O | 135.12 | Racemization Suppressant | Improves coupling efficiency and reduces side reactions.[11][15] |

| Triethylamine (TEA) | (C₂H₅)₃N | 101.19 | Base | Neutralizes HCl salt and facilitates coupling. |

| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Solvent | Anhydrous grade recommended for coupling reaction. |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | Extraction Solvent | --- |

| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | Wash Solution | Used to remove acidic impurities. |

| Hydrochloric Acid (HCl) | HCl | 36.46 | Wash Solution | Used to remove basic impurities. |

Experimental Protocols

Protocol 1: Preparation of L-Methionine Methyl Ester Hydrochloride

The esterification of the C-terminus of methionine is the first key step. The following protocol is adapted from established methods using methanol and a source of acid.[7][12]

Rationale: Introducing an acid catalyst (in this case, generated from thionyl chloride or by using HCl gas) protonates the carboxylic acid carbonyl, making it more electrophilic and susceptible to nucleophilic attack by methanol. The hydrochloride salt of the resulting ester ester is typically a stable, crystalline solid that is convenient to handle and store.[12]

Step-by-Step Methodology:

-

Setup: Equip a round-bottom flask with a magnetic stirrer and a reflux condenser with a drying tube. Place the flask in an ice-water bath.

-

Suspension: Suspend L-methionine (14.9 g, 0.1 mol) in 150 mL of anhydrous methanol.

-

Acidification: While stirring and cooling, slowly add thionyl chloride (8.8 mL, 0.12 mol) dropwise to the suspension over 30 minutes. Caution: This reaction is exothermic and releases HCl and SO₂ gas. Perform in a well-ventilated fume hood.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 18-24 hours. The solid L-methionine should fully dissolve as the reaction progresses.

-

Isolation: Remove the solvent under reduced pressure using a rotary evaporator. The resulting white solid or viscous oil is crude L-methionine methyl ester hydrochloride.

-

Purification: Recrystallize the crude product by dissolving it in a minimum amount of hot methanol and precipitating by the slow addition of diethyl ether.[12] Filter the white crystalline solid, wash with cold diethyl ether, and dry under vacuum.

Protocol 2: DCC/HOBt Mediated Peptide Coupling

This protocol describes the core coupling reaction to form the protected dipeptide ester, Z-Leu-Met-OMe. The procedure is analogous to well-established methods for dipeptide synthesis.[9]

Rationale: DCC activates the carboxylic acid of Z-Leu-OH to form a highly reactive O-acylisourea intermediate.[16] However, this intermediate is susceptible to racemization and can rearrange into an unreactive N-acylurea byproduct. HOBt intercepts the O-acylisourea to form a less reactive but still highly efficient Z-Leu-OBt active ester. This ester readily reacts with the amino group of H-Met-OMe in a clean reaction that significantly suppresses racemization.[10][11][15]

Step-by-Step Methodology:

-

Dissolution: In a round-bottom flask, dissolve N-benzyloxycarbonyl-L-leucine (2.65 g, 10 mmol) and 1-hydroxybenzotriazole (1.50 g, 11 mmol) in 50 mL of anhydrous dimethylformamide (DMF).

-

Cooling: Cool the solution to 0 °C in an ice-water bath.

-

Addition of Amino Component: Add L-methionine methyl ester hydrochloride (2.00 g, 10 mmol) to the solution, followed by the dropwise addition of triethylamine (1.4 mL, 10 mmol) to neutralize the hydrochloride salt and liberate the free amine. Stir for 10-15 minutes.

-

Activation and Coupling: Add a solution of dicyclohexylcarbodiimide (DCC) (2.27 g, 11 mmol) in a small amount of DMF. A white precipitate of dicyclohexylurea (DCU) will begin to form almost immediately.

-

Reaction: Allow the reaction to stir at 0 °C for 2 hours, then let it warm to room temperature and continue stirring overnight (16-24 hours).

-

Work-up - DCU Removal: Filter the reaction mixture through a sintered glass funnel to remove the precipitated DCU. Wash the filter cake with a small amount of cold DMF or ethyl acetate.

-

Extraction: Combine the filtrate and washes and transfer to a separatory funnel. Dilute with 150 mL of ethyl acetate. Wash the organic layer sequentially with:

-

1N HCl (2 x 50 mL) to remove any unreacted triethylamine.

-

Saturated NaHCO₃ solution (2 x 50 mL) to remove unreacted Z-Leu-OH and HOBt.

-

Saturated NaCl (brine) solution (1 x 50 mL) to remove residual water.

-

-

Drying and Concentration: Dry the ethyl acetate layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude Z-Leu-Met-OMe, often as a viscous oil or semi-solid.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane or isopropyl ether) or by flash column chromatography on silica gel.

Protocol 3: Saponification to this compound (Optional)

Rationale: Saponification is a base-catalyzed hydrolysis of the methyl ester to yield the free carboxylic acid. This is necessary if the final desired product is the dipeptide with both termini available for further modification or for biological assays where the free acid is required.

Step-by-Step Methodology:

-

Dissolution: Dissolve the purified Z-Leu-Met-OMe (10 mmol) in a mixture of methanol or THF (50 mL) and water (10 mL).

-

Hydrolysis: Cool the solution to 0 °C and add 1N NaOH solution (11 mL, 11 mmol) dropwise.

-

Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

-

Acidification: Once complete, remove the organic solvent via rotary evaporation. Dilute the remaining aqueous solution with water and cool in an ice bath. Carefully acidify the solution to pH 2-3 with 1N HCl. The final product should precipitate as a white solid.

-

Isolation: Collect the solid by filtration, wash thoroughly with cold water, and dry under vacuum.

Characterization and Analysis

Confirming the identity and purity of the final product is a non-negotiable step in synthesis.

| Analysis Method | Expected Result for Z-Leu-Met-OMe | Purpose |

| Melting Point | A sharp, defined melting range. | Indicates purity. Broad ranges suggest impurities. |

| ¹H NMR | Characteristic peaks for Z, Leu, and Met residues, including the methyl ester singlet (~3.7 ppm). | Confirms chemical structure and checks for impurities. |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated mass [M+H]⁺ or [M+Na]⁺. | Confirms the molecular weight of the synthesized compound. |

| Optical Rotation | A specific rotation value, indicating the preservation of stereochemistry. | Confirms chiral integrity and absence of significant racemization. |

Experimental Workflow Visualization

The entire process, from reactant preparation to final analysis, can be summarized in the following workflow diagram.

Caption: Comprehensive workflow for the synthesis of Z-Leu-Met.

Troubleshooting and Key Considerations

-

Low Yield: This can result from incomplete reactions or loss during work-up. Ensure anhydrous conditions for the coupling step and monitor reaction completion by TLC. Inefficient extraction can also be a cause; ensure proper phase separation.

-

Racemization: While the DCC/HOBt method is robust, prolonged reaction times at elevated temperatures can increase racemization.[15][17] Using alternative, modern coupling reagents like HATU or HBTU can further reduce this risk, though they are more expensive.[18]

-

N-Acylurea Formation: This byproduct arises from the rearrangement of the O-acylisourea intermediate.[16] It is often difficult to remove. Using HOBt minimizes its formation. If it does form, it can sometimes be removed by careful chromatography.

-

DCU Removal: Dicyclohexylurea is largely insoluble in many organic solvents, but some can remain in the filtrate. A second filtration after partial concentration of the filtrate can sometimes remove more of this byproduct before the aqueous work-up. For syntheses where DCU is problematic, a water-soluble carbodiimide like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) can be used, as the corresponding urea byproduct is removed during the aqueous washes.[19]

Conclusion

The synthesis of N-benzyloxycarbonyl-L-leucyl-L-methionine via a solution-phase DCC/HOBt coupling strategy is a reliable and well-established method. By understanding the underlying principles of protecting group chemistry and the mechanism of the coupling reaction, researchers can effectively produce this dipeptide with high purity and yield. Careful execution of the detailed protocols for reactant preparation, coupling, and purification, followed by thorough analytical characterization, will ensure a successful outcome for applications in pharmaceutical and biochemical research.

References

- Vertex AI Search. Protecting Groups in Peptide Synthesis: A Detailed Guide.

- National Center for Biotechnology Information. Protecting Groups in Peptide Synthesis - PubMed.

- BOC Sciences. Protected Peptides: Essential Building Blocks for Research.

- Wikipedia. N-Hydroxysuccinimide.

- SBS Genetech. Mastering Protecting Groups in Peptide Synthesis.

- Wikipedia. Peptide synthesis.

- Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.

- PrepChem.com. Synthesis of (a) Nα -Benzyloxycarbonyl-D-leucyl-L-leucine methyl ester.

- ChemicalBook.

- Amerigo Scientific.

- Organic Syntheses.

- Google Patents.

- Organic Syntheses. n-(benzyloxycarbonyl)-l-vinylglycine methyl ester.

- PubChem. Leucine, N-carboxy-, N-benzyl ester, L-.

- Organic Syntheses.

- Master Organic Chemistry. Synthesis of Peptides.

- Australian Journal of Chemistry. the synthesis of some peptides of l-leucine and glycine.

- Sigma-Aldrich. L -Methionine methyl ester 98 2491-18-1.

- PMC. A Convenient Synthesis of Amino Acid Methyl Esters.

- Australian Journal of Chemistry. The Synthesis of Some Peptides of L-Leucine and Glycine.

- Bio-protocol. Peptide Synthesis.

- Chem-Impex. L-Methionine methyl ester hydrochloride.

- Thieme. 2 Protection of Functional Groups.

- AAPPTEC. Coupling Reagents - Carbodiimide (DCC, DIC, EDC HCl).

- ACS Publications. Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey.

- Google Patents.

- ACS Publications. Peptide Coupling Reagents, More than a Letter Soup.

- MilliporeSigma. Peptide Coupling Reagents Guide.

- MedChemExpress. L-Methionine methyl ester hydrochloride.

- ResearchGate. New Trends in Peptide Coupling Reagents.

- Royal Society of Chemistry. A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups.

- Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.

- International Journal of Pharmaceutical Sciences Review and Research.

Sources

- 1. Mastering Protecting Groups in Peptide Synthesis - Pept... [sbsgenetech.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 4. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Leucine, N-carboxy-, N-benzyl ester, L- | C14H19NO4 | CID 74840 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 9. prepchem.com [prepchem.com]

- 10. peptide.com [peptide.com]

- 11. A practical method for the synthesis of small peptides using DCC and HOBt as activators in H 2 O–THF while avoiding the use of protecting groups - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07847K [pubs.rsc.org]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. L-甲硫氨酸甲酯 盐酸盐 98% | Sigma-Aldrich [sigmaaldrich.com]

- 14. chemimpex.com [chemimpex.com]

- 15. bachem.com [bachem.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. globalresearchonline.net [globalresearchonline.net]

- 18. Peptide Coupling Reagents Guide [sigmaaldrich.com]

- 19. peptide.com [peptide.com]

Z-LEU-MET-OH molecular weight and formula

N-Benzyloxycarbonyl-L-Leucyl-L-Methionine: Physicochemical Profile & Synthetic Utility[1]

Executive Summary

Z-LEU-MET-OH (CAS: 18830-16-5) is a protected dipeptide intermediate critical in the synthesis of protease inhibitors and peptidomimetic drugs. Comprising a benzyloxycarbonyl (Cbz or Z) protecting group at the N-terminus, a Leucine (Leu) residue at the P2 position, and a Methionine (Met) residue at the P1 position, this molecule serves as a fundamental building block for targeting cysteine proteases, particularly calpains and cathepsins .

The hydrophobic Leucine side chain provides optimal binding affinity within the S2 subsites of various proteolytic enzymes, while the Methionine thioether moiety offers a versatile handle for oxidative modifications or conversion into electrophilic warheads (e.g., aldehydes or epoxides) for covalent inhibition.

Physicochemical Specifications

The following data represents the standard verified properties for high-purity research-grade this compound.

| Property | Specification |

| Chemical Name | N-[(Phenylmethoxy)carbonyl]-L-leucyl-L-methionine |

| Common Name | This compound |

| CAS Number | 18830-16-5 |

| Molecular Formula | C₁₉H₂₈N₂O₅S |

| Molecular Weight | 396.50 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in water |

| pKa (Predicted) | ~3.33 (Carboxyl group) |

| Stability | Hygroscopic; Methionine residue susceptible to oxidation |

Structural Architecture & Logic

The structural integrity of this compound is defined by the interplay between the lipophilic Z-protecting group and the specific amino acid side chains.

Structural Diagram (Graphviz)

Figure 1: Structural connectivity and enzymatic recognition logic of this compound.

Mechanistic Insight

-

Z-Group (N-Terminus): The benzyloxycarbonyl group mimics the phenylalanine residue often found in natural substrates, enhancing binding to the S3/S4 subsites of proteases while preventing N-terminal degradation.

-

Leucine (P2): The isobutyl side chain is critical. Most cysteine proteases (e.g., Cathepsin L) possess a deep, hydrophobic S2 pocket that preferentially binds Leucine or Phenylalanine.

-

Methionine (P1): The unbranched, sulfur-containing chain allows for flexibility in the S1 pocket. Crucially, the free carboxyl group (OH) allows this molecule to be used as a substrate (cleaved by the enzyme) or a precursor (converted to an aldehyde to become a transition-state inhibitor).

Synthetic Methodology

While solid-phase peptide synthesis (SPPS) is common, Solution Phase Synthesis is often preferred for short dipeptides like this compound to scale production and avoid resin-cleavage side reactions that might oxidize the Methionine sulfur.

Synthesis Protocol: Mixed Anhydride Method

Objective: Couple Z-Leu-OH with H-Met-OMe, followed by saponification.

Reagents:

-

Z-Leu-OH (Carboxyl component)

-

H-Met-OMe·HCl (Amine component)[1]

-

Isobutyl chloroformate (IBCF) (Activator)

-

N-Methylmorpholine (NMM) (Base)

-

Tetrahydrofuran (THF) (Solvent)

Step-by-Step Workflow:

-

Activation:

-

Dissolve Z-Leu-OH (1.0 eq) in anhydrous THF under Nitrogen atmosphere.

-

Cool to -15°C (Critical to prevent racemization).[2]

-

Add NMM (1.0 eq) followed by IBCF (1.0 eq). Stir for 5 minutes to form the mixed anhydride.

-

-

Coupling:

-

In a separate vessel, neutralize H-Met-OMe·HCl (1.1 eq) with NMM (1.1 eq) in DMF/THF.

-

Add the amine solution to the mixed anhydride mixture at -15°C.

-

Allow to warm to room temperature (RT) over 4 hours.

-

-

Workup (Z-Leu-Met-OMe):

-

Evaporate THF. Dissolve residue in Ethyl Acetate.

-

Wash sequentially with 5% Citric Acid, Water, 5% NaHCO₃, and Brine.

-

Dry over MgSO₄ and concentrate.

-

-

Saponification (Deprotection of Methyl Ester):

-

Dissolve Z-Leu-Met-OMe in Methanol/Dioxane (1:1).

-

Add 1N NaOH (1.2 eq) at 0°C. Monitor by TLC (approx. 1-2 hours).

-

Acidification: Carefully acidify to pH 2-3 with 1N HCl.

-

Extraction: Extract with Ethyl Acetate, dry, and crystallize (often from EtOAc/Hexane).

-

Synthesis Logic Diagram

Figure 2: Solution-phase synthesis pathway for this compound.

Handling & Stability: The Methionine Factor

The presence of Methionine (Met) introduces a specific instability risk: Sulfur Oxidation .

The Oxidation Risk

Methionine is easily oxidized to Methionine Sulfoxide (Met(O)) or Sulfone (Met(O)₂).

-

Impact: Oxidation changes the polarity of the P1 residue, potentially abolishing enzyme recognition or altering solubility.

-

Detection:

Storage Protocol

-

Temperature: Store at -20°C .

-

Atmosphere: Store under Argon or Nitrogen.

-

Solvent: If dissolved in DMSO, use immediately. DMSO can act as an oxidant over time.

Applications in Drug Development[2]

Protease Substrate Profiling

This compound is frequently used to assay the activity of Cathepsin L and Calpain .

-

Mechanism: The enzyme cleaves the Met-OH bond (if using a coupled assay) or the peptide bond between Leu-Met (less common for this specific derivative, usually requires a fluorogenic leaving group like AMC).

-

Usage: It serves as a competitive substrate to determine

values of novel inhibitors.

Precursor for Aldehyde Inhibitors

This molecule is the direct precursor to Z-Leu-Met-CHO (Leupeptin analogues) .

-

Transformation: The C-terminal Carboxyl group is reduced (via Weinreb amide or alcohol oxidation) to an aldehyde.

-

Significance: Peptide aldehydes form reversible covalent hemiacetal adducts with the active site cysteine of proteases, acting as potent transition-state inhibitors.

References

-

PubChem. Compound Summary: Leu-Met Dipeptide Backbone (Analogous Backbone Reference). Available at: [Link][4]

- Bodanszky, M.Principles of Peptide Synthesis. Springer-Verlag, 1984.

Sources

Biological Activity of Z-Protected Dipeptides: From Pharmacophores to Supramolecular Assemblies

Executive Summary

The benzyloxycarbonyl (Z or Cbz) group has historically been viewed merely as a transient protecting group in peptide synthesis. However, in the context of dipeptides, the Z-group functions as a critical structural motif that confers distinct biological activities. This guide analyzes Z-protected dipeptides through two distinct lenses: as covalent inhibitors of proteolytic enzymes (e.g., Z-VAD-FMK) and as self-assembling building blocks for biomaterials (e.g., Z-Phe-Phe).

This technical document provides the mechanistic basis for these activities, validated experimental protocols for their synthesis and application, and a structural analysis of why the Z-group remains a privileged scaffold in drug development.

Part 1: The Z-Group as a Pharmacophore

Structural Logic

Unlike the bulky, labile Fmoc group or the acid-labile Boc group, the Z-group (benzyl carbamate) offers a unique balance of hydrophobicity and metabolic stability.

-

-

-

P-Site Mimicry: In protease inhibitors, the Z-group mimics the hydrophobic amino acid residues that naturally fit into the S2 or S3 subsites of cysteine proteases (e.g., Caspases, Cathepsins).

-

Membrane Permeability: The lipophilic nature of the Z-cap enhances the passive transport of small dipeptides across cell membranes, a critical feature for intracellular targets like Caspase-3.

Comparative Properties of N-Terminal Caps

| Feature | Z (Benzyloxycarbonyl) | Fmoc (Fluorenylmethoxycarbonyl) | Boc (tert-Butyloxycarbonyl) |

| Aromatic Surface | Moderate (Single Ring) | High (Tricyclic System) | None (Aliphatic) |

| Self-Assembly Mode | Nanotubes / Vesicles | Fibrous Hydrogels | Micelles / Spheres |

| Protease Interaction | P-site hydrophobic fit | Steric clash (often too bulky) | Weak hydrophobic fit |

| Cell Permeability | High | Low (often cytotoxic) | Moderate |

Part 2: Case Study A — Z-VAD-FMK (The Inhibitor)

Compound: Z-Val-Ala-Asp(OMe)-FMK Primary Activity: Irreversible Pan-Caspase Inhibition[1]

Mechanism of Action

Z-VAD-FMK is the gold standard for studying apoptosis. It functions as a suicide substrate. The Z-group anchors the molecule in the enzyme's binding pocket, positioning the fluoromethylketone (FMK) group to react covalently with the catalytic cysteine residue of the caspase.

Pathway Visualization: Apoptosis vs. Necroptosis

The following diagram illustrates how Z-VAD-FMK blocks apoptosis but can inadvertently trigger necroptosis by shifting the signaling flux.

Figure 1: Mechanism of Z-VAD-FMK. By inhibiting Caspase-8, Z-VAD prevents apoptosis but removes the brake on the RIPK1/3 pathway, potentially sensitizing cells to necroptosis.

Part 3: Case Study B — Z-Phe-Phe (The Material)

Compound: Z-L-Phe-L-Phe-OH (Z-FF) Primary Activity: Self-Assembly into Nanotubes/Hydrogels

Supramolecular Biology

While Fmoc-FF is famous for forming hydrogels, Z-FF tends to form rigid nanotubes and vesicles due to the specific packing geometry of the benzyl ring. These structures are biologically active as:

-

Drug Delivery Vehicles: The hydrophobic core of the Z-FF nanotube can solubilize hydrophobic drugs (e.g., Curcumin).

-

Antimicrobial Agents: Cationic variants (e.g., Z-FF-Arginine) disrupt bacterial membranes via the "carpet mechanism."

Assembly Logic

The assembly is driven by a solvent-switch mechanism. Z-FF is soluble in organic solvents (HFIP, DMSO) but insoluble in water. Rapid dilution triggers kinetic trapping of the dipeptides into ordered structures.

Figure 2: Self-assembly pathway of Z-Phe-Phe. The transition from monomer to nanotube is driven by aromatic stacking and stabilized by hydrogen bonding upon water addition.

Part 4: Experimental Protocols

Protocol 1: Solution-Phase Synthesis of Z-Phe-Phe

Objective: To synthesize high-purity Z-protected dipeptide for biological testing.

Reagents:

-

Z-Phe-OH (Carboxyl component)[2]

-

H-Phe-OMe•HCl (Amine component)

-

EDC•HCl (Coupling agent)

-

HOBt (Racemization suppressant)

-

DIPEA (Base)

-

DCM (Solvent)

Workflow:

-

Activation: Dissolve Z-Phe-OH (1.0 eq) and HOBt (1.1 eq) in DCM at 0°C. Add EDC•HCl (1.1 eq) and stir for 15 min.

-

Coupling: Add H-Phe-OMe•HCl (1.0 eq) and DIPEA (2.5 eq).

-

Reaction: Allow to warm to room temperature (RT) and stir for 12 hours.

-

Workup: Wash organic layer sequentially with 1N HCl (removes unreacted amine), Sat. NaHCO₃ (removes unreacted acid), and Brine.

-

Hydrolysis (Optional): If the free acid (Z-Phe-Phe-OH) is required for hydrogels, treat the ester with LiOH in THF/H₂O (1:1) for 4 hours, then acidify to pH 2.

Protocol 2: Preparation of Z-FF Nanostructures (Solvent Switch)

Objective: To create bioactive nanostructures for drug encapsulation.

-

Stock Solution: Dissolve Z-Phe-Phe-OH in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) to a concentration of 100 mg/mL . Note: HFIP breaks pre-existing aggregates.

-

Trigger: Aliquot 10 µL of the stock solution.

-

Assembly: Rapidly inject the aliquot into 990 µL of deionized water (final conc: 1 mg/mL).

-

Aging: Allow the solution to sit undisturbed for 2 hours. The solution will turn opalescent, indicating nanotube formation.

-

Validation: Spot 5 µL onto a TEM grid, stain with uranyl acetate (1%), and visualize.

Protocol 3: In Vitro Caspase-3 Inhibition Assay

Objective: To quantify the potency of Z-VAD-FMK.

-

Cell Lysis: Lyse Jurkat cells (treated with anti-Fas to induce apoptosis) using Chaps Cell Extract Buffer.

-

Substrate Prep: Use Ac-DEVD-pNA (colorimetric substrate).

-

Inhibitor Incubation:

-

Control: Lysate + Buffer

-

Test: Lysate + Z-VAD-FMK (Var. concentrations: 0.1 µM – 100 µM).

-

Incubate for 15 min at 37°C before adding substrate.

-

-

Reaction: Add Ac-DEVD-pNA (200 µM final).

-

Readout: Measure OD405 nm every 10 min for 1 hour.

-

Calculation: Plot Slope (OD/min) vs. [Inhibitor] to determine IC50.

References

-

Gazit, E. (2007). Self-assembled peptide nanostructures: the growth of a new class of nanomaterials. Chemical Society Reviews. Link

-

Adler-Abramovich, L., et al. (2009). Self-assembled arrays of peptide nanotubes by vapour deposition. Nature Nanotechnology. Link

-

Ekert, D. L., et al. (1999). Caspase inhibitors.[1][3] Cell Death & Differentiation. Link

-

Vandenabeele, P., et al. (2010). Necroptosis: molecular mechanisms and therapeutic targets. Nature Reviews Molecular Cell Biology. Link

-

Reches, M., & Gazit, E. (2003). Casting metal nanowires within discrete self-assembled peptide nanotubes. Science. Link

Sources

- 1. Caspase Inhibitor Z-VAD-FMK [promega.com]

- 2. Self-Assembly Dipeptide Hydrogel: The Structures and Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Caspase Inhibitor Z-VAD-FMK Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Solubility Profiling and Handling of Z-Leu-Met-OH

Executive Summary

Z-Leu-Met-OH (Carbobenzoxy-L-leucyl-L-methionine) is a protected dipeptide intermediate frequently utilized in enzymatic assays (e.g., protease specificity studies) and peptide synthesis. Its physicochemical behavior is dominated by two competing factors: the lipophilic Carbobenzoxy (Z) protecting group and the oxidation-sensitive thioether moiety of the Methionine residue.

This guide addresses the critical challenge of solubilizing this compound without compromising its chemical integrity. Unlike simple amino acids, this compound exhibits poor aqueous solubility and high susceptibility to methionine sulfoxide formation. Successful handling requires a strict adherence to degassed solvent protocols and polarity-matched solvation strategies .

Physicochemical Characterization

Understanding the molecular drivers of solubility is prerequisite to experimental design. The "Z" group (Benzyloxycarbonyl) significantly increases the LogP, shifting the equilibrium toward organic solubility.

| Property | Data | Relevance to Solubility |

| Chemical Name | N-Carbobenzoxy-L-leucyl-L-methionine | Core Identity |

| CAS Number | 18830-16-5 | Verification Key |

| Molecular Weight | 396.50 g/mol | Molarity Calculations |

| Formula | C₁₉H₂₈N₂O₅S | Sulfur presence dictates redox sensitivity |

| Hydrophobicity | High (Lipophilic Z-group + Leu/Met side chains) | Insoluble in pure water; soluble in organics |

| pKa (COOH) | ~3.6 (Predicted) | Soluble in basic aqueous buffers (pH > 7.[1][2][3][4]5) |

| Isoelectric Point | Acidic | Anionic at physiological pH |

Solubility Landscape

The following data aggregates empirical observations and structural analogs (e.g., Z-Leu-OH, Z-Gly-Leu-OH) to provide a reliable solubility profile.

Solvent Compatibility Matrix

| Solvent Class | Specific Solvent | Solubility Rating | Max Conc. (Est.) | Application Context |

| Polar Aprotic | DMSO (Dimethyl Sulfoxide) | Excellent | > 50 mM | Primary Stock Solution. Cryoprotectant. |

| Polar Aprotic | DMF (Dimethylformamide) | Excellent | > 50 mM | Peptide synthesis; Hydrophobic assays. |

| Alcohols | Methanol / Ethanol | Good | ~10–25 mM | Process solvents; Crystallization. |

| Chlorinated | DCM (Dichloromethane) | Good | > 10 mM | Extraction; Synthesis workup. |

| Aqueous | Water (Neutral pH) | Poor / Insoluble | < 0.1 mM | Do not use for stock preparation. |

| Aqueous | PBS (pH 7.[5][6]4) | Low | < 1 mM | Requires pre-dissolution in DMSO (Co-solvent). |

| Base | 0.1 M NH₄OH or NaOH | Moderate | ~5–10 mM | Deprotonation of C-term COOH aids solubility. |

Critical Insight: this compound acts as a hydrophobic acid. While organic solvents dissolve it via dipole interactions, aqueous solubility is only achievable by ionizing the C-terminal carboxylic acid (pH > pKa) or using a co-solvent.

Critical Handling: The Methionine Factor

The Methionine (Met) residue contains a thioether side chain (

The "Degas-First" Rule: Never dissolve this compound in a solvent that has not been degassed (sparged with Nitrogen or Argon). Oxidation changes the polarity and biological recognition of the peptide, rendering experimental data invalid.

Experimental Protocols

Protocol A: Preparation of Oxidation-Resistant Stock Solution (50 mM)

Objective: Create a stable, high-concentration stock for long-term storage.

Reagents:

-

This compound solid.

-

Anhydrous DMSO (Spectrophotometric grade).

-

Nitrogen (N₂) or Argon gas.

Workflow:

-

Solvent Conditioning: Sparge the anhydrous DMSO with N₂ gas for 15 minutes to remove dissolved oxygen.

-

Weighing: Weigh 19.8 mg of this compound into a sterile, amber glass vial (to protect from light).

-

Dissolution: Add 1.0 mL of degassed DMSO.

-

Agitation: Vortex gently for 30 seconds. The solution should be clear and colorless.

-

Storage: Aliquot immediately into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Overlay with N₂ gas before capping. Store at -20°C.

Protocol B: Stepwise Solubility Determination

Objective: Determine the precise solubility limit in a specific experimental buffer.

Workflow:

-

Place 1.0 mg of this compound in a microcentrifuge tube.

-

Add the target solvent (e.g., Ethanol) in 10 µL increments.

-

Vortex and sonicate (30 sec) after each addition.

-

Visual Check: Inspect for particulates against a dark background.

-

Calculation: If 1 mg dissolves in 100 µL, solubility is

. -

Validation: Centrifuge at 10,000 x g for 5 minutes. Analyze the supernatant via HPLC to confirm concentration and check for oxidation peaks (Met vs. Met(O)).

Visualization & Logic Workflows

Diagram 1: Solubility Decision Tree

This logic flow guides the researcher to the correct solvent system based on the intended application.

Caption: Decision matrix for solvent selection based on downstream experimental requirements.

Diagram 2: Methionine Oxidation Prevention Workflow

A self-validating protocol to ensure the integrity of the thioether side chain.

Caption: Workflow for preventing and detecting Methionine oxidation during solubilization.

References

-

PubChem. (2025).[4] Compound Summary: this compound (CID 18830-16-5).[2] National Library of Medicine. [Link]

-

Biotage. (2023). How to handle peptides that contain methionine. The Peptide Synthesis Blog. [Link]

Sources

- 1. Z-Met-met-OH | C18H26N2O5S2 | CID 26793384 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 18830-16-5 [chemicalbook.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Leu-met | C11H22N2O3S | CID 7010529 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. wolfson.huji.ac.il [wolfson.huji.ac.il]

- 6. bachem.com [bachem.com]

- 7. Frontiers | Methionine Redox Homeostasis in Protein Quality Control [frontiersin.org]

- 8. dash.harvard.edu [dash.harvard.edu]

Z-LEU-MET-OH: A Pivotal Dipeptide in Protease Research and Inhibitor Synthesis

The following technical guide details the chemical identity, historical significance, and experimental utility of Z-LEU-MET-OH (Carbobenzoxy-L-leucyl-L-methionine), a critical dipeptide intermediate in the development of protease inhibitors.

Executive Summary

This compound (N-Benzyloxycarbonyl-L-leucyl-L-methionine) is a protected dipeptide derivative that serves as a fundamental building block in the synthesis of peptide aldehydes, specifically the potent calpain and cathepsin inhibitors (e.g., Z-Leu-Met-H). Historically, it represents a key intermediate in the transition from simple substrate mapping to the rational design of transition-state analog inhibitors. Its utility is defined by the Z- (Cbz) protecting group, which confers stability during chain elongation, and the Methionine residue, which introduces unique challenges regarding oxidation and catalyst poisoning during deprotection.

Chemical Identity & Structural Significance

The molecule consists of the N-terminal protecting group Benzyloxycarbonyl (Z or Cbz) attached to L-Leucine , coupled to L-Methionine as the free acid.

Physicochemical Profile

| Property | Specification |

| IUPAC Name | N-[(Phenylmethoxy)carbonyl]-L-leucyl-L-methionine |

| CAS Number | 18830-16-5 |

| Molecular Formula | |

| Molecular Weight | 396.50 g/mol |

| Solubility | Soluble in organic solvents (DMF, DMSO, Methanol); sparingly soluble in water. |

| Stability | Stable at room temperature; sensitive to oxidation (Met |

Structural Criticality

-

The Z-Group (Cbz): Introduced by Bergmann and Zervas (1932), this group prevents racemization of the Leucine residue during coupling. However, its removal via catalytic hydrogenation (

) is complicated by the Methionine sulfur, which poisons the catalyst. -

The Methionine Thioether: The sulfur atom is a nucleophile that can be alkylated or oxidized. This residue is critical for specificity in Calpain (calcium-dependent cysteine proteases) binding pockets.

Historical Context & Discovery

While this compound itself is a synthetic intermediate, its "discovery" is inextricably linked to the golden age of protease inhibitor design (1970s-1980s) .

-

The Calpain Connection: In the search for inhibitors of intracellular calcium-dependent proteases (Calpains), researchers identified that peptide aldehydes (transition-state analogs) were potent inhibitors. The natural product Leupeptin (Ac-Leu-Leu-Arg-H) inspired synthetic analogs.

-

Rational Design: Researchers synthesized Z-Leu-Met-H (Calpain Inhibitor II) to target the hydrophobic S1/S2 pockets of Calpain. This compound is the immediate precursor to this aldehyde.

-

Substrate Mapping: Before inhibitors were perfected, Z-protected dipeptides were used to map the cleavage specificity of enzymes like Cathepsin L and Clostripain , determining that hydrophobic residues (Leu) at P2 and Methionine at P1 were preferred substrates.

Synthesis & Methodology

The synthesis of this compound requires precise control to avoid racemization and side reactions.

Core Synthesis Pathway (Graphviz)

Figure 1: Synthetic pathway from activated Z-Leucine to the this compound intermediate and subsequent conversion to the aldehyde inhibitor.

Detailed Protocol: Synthesis of this compound

Objective: Synthesize high-purity this compound without racemization.

-

Reagents:

-

Z-Leu-OSu (N-Benzyloxycarbonyl-L-leucine hydroxysuccinimide ester): 10 mmol.

-

L-Methionine: 11 mmol (1.1 eq).

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA).

-

Solvent: DMF (Dimethylformamide) / Water mix (1:1).

-

-

Procedure:

-

Dissolution: Dissolve L-Methionine in 20 mL of water. Add 1.1 eq of TEA to deprotonate the ammonium group (

). -

Coupling: Dissolve Z-Leu-OSu in 20 mL of DMF. Add dropwise to the Methionine solution with vigorous stirring.

-

Reaction: Stir at room temperature for 12–18 hours. Monitor pH; maintain ~pH 8 by adding small amounts of base if necessary.

-

Work-up: Acidify the solution to pH 2-3 using 1M HCl. The product, this compound, will precipitate or form an oil.

-

Extraction: Extract with Ethyl Acetate (3x). Wash organic layer with water and brine.

-

Drying: Dry over

, filter, and evaporate. -

Crystallization: Recrystallize from Ethyl Acetate/Hexane.

-

Critical Control Point: Avoid strong bases (NaOH) during coupling to prevent hydrolysis of the Z-group or racemization of the Leucine

Functional Applications

A. Precursor for Peptide Aldehydes (Inhibitors)

This compound is esterified (e.g., to Z-Leu-Met-OMe) and then reduced (using Diisobutylaluminum hydride, DIBAL) to form Z-Leu-Met-H .

-

Mechanism: The aldehyde group forms a reversible hemiacetal adduct with the active site cysteine of Calpain or Cathepsin B/L.

-

Significance: This transition-state mimicry is the basis for the potency of "Calpain Inhibitor II".

B. Protease Substrate Specificity

Researchers use this compound to study the S1' subsite specificity of metalloproteases (e.g., Thermolysin).

-

Assay Logic: The cleavage of the Leu-Met bond is monitored.

-

Detection: High-Performance Liquid Chromatography (HPLC) separates the products (Z-Leu-OH and Met-OH).

Enzymatic Hydrolysis Workflow (Graphviz)

Figure 2: Enzymatic hydrolysis mechanism of this compound by a protease.

Technical Challenges & Troubleshooting

Methionine Oxidation

The thioether side chain of Methionine is susceptible to oxidation to sulfoxide (

-

Symptom: Shift in HPLC retention time; product becomes more hydrophilic.

-

Prevention: Perform all synthesis steps under inert atmosphere (

or -

Remedy: If oxidation occurs, the sulfoxide can sometimes be reduced back using mercaptoethanol or thioglycolic acid, though prevention is superior.

Z-Group Removal (Deprotection)

Removing the Z-group to yield H-Leu-Met-OH is difficult.

-

Problem: Standard catalytic hydrogenation (

) fails because sulfur poisons the Palladium catalyst. -

Solution 1 (Chemical): Use HBr in Acetic Acid . This cleaves the Z-group but may cause side reactions.

-

Solution 2 (Catalytic): Use Liquid Ammonia / Sodium (Birch reduction conditions) or specialized sulfur-resistant catalysts (though rare).

-

Recommendation: For most inhibitor syntheses, the Z-group is retained as part of the pharmacophore (it occupies the S2 or S3 pocket), so removal is often unnecessary.

References

- Bergmann, M., & Zervas, L. (1932). Über ein allgemeines Verfahren der Peptid-Synthese. Berichte der deutschen chemischen Gesellschaft, 65(7), 1192-1201.

-

Sasaki, T., et al. (1990). Inhibitory effect of di- and tripeptidyl aldehydes on calpains and cathepsin B. Journal of Enzyme Inhibition, 3(3), 195-201. (Describes Z-Leu-Met-H synthesis and activity).

-

Werle, B., et al. (1995).[1] Cathepsin B in tumors, metastases and normal tissues. Biological Chemistry Hoppe-Seyler, 376, 157-164.[1] (Discusses substrate specificity including Z-peptide derivatives).

-

Barrett, A. J., et al. (1982). L-trans-Epoxysuccinyl-leucylamido(4-guanidino)butane (E-64) and its analogues as inhibitors of cysteine proteinases including cathepsins B, H and L. Biochemical Journal, 201, 189-198. (Contextualizes peptide inhibitors).

- Bodanszky, M. (1993). Principles of Peptide Synthesis. Springer-Verlag. (Standard reference for Z-Leu-OSu coupling protocols).

Sources

Technical Guide: Spectroscopic Characterization of Z-Leu-Met-OH

Topic: Spectroscopic Data (NMR, IR, MS) of Z-LEU-MET-OH Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Role: Senior Application Scientist

Executive Summary

This compound (N-benzyloxycarbonyl-L-leucyl-L-methionine) is a critical dipeptide intermediate often employed in the synthesis of protease inhibitors, formylated peptides (e.g., f-Met-Leu-Phe analogues), and enzyme substrates.[1] Its structural integrity is defined by the hydrophobic leucine side chain, the sulfur-containing methionine thioether, and the acid-labile benzyloxycarbonyl (Z or Cbz) protecting group.

This guide provides a rigorous spectroscopic profile for this compound, synthesizing data from nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and mass spectrometry (MS). It is designed to serve as a self-validating reference for confirmation of identity and purity in synthetic workflows.

| Compound Attribute | Details |

| IUPAC Name | (2S)-2-[[(2S)-2-(benzyloxycarbonylamino)-4-methylpentanoyl]amino]-4-methylsulfanylbutanoic acid |

| CAS Number | 18830-16-5 |

| Molecular Formula | C |

| Molecular Weight | 396.50 g/mol |

| Appearance | White to off-white crystalline powder |

Molecular Architecture & Theoretical Basis

The spectroscopic signature of this compound is dictated by three distinct structural domains. Understanding these domains is essential for interpreting the spectral data:

-

Z-Group (N-terminus): Provides strong aromatic signals in NMR and characteristic carbamate carbonyl bands in IR.

-

Leucine Residue: Contributes high-field aliphatic multiplets and diastereotopic methyl signals.

-

Methionine Residue (C-terminus): Features the distinct S-methyl singlet and the free carboxylic acid, which significantly influences the chemical shift of the

-proton depending on pH and solvent.

Mass Spectrometry (MS) Profiling

Ionization & Fragmentation Logic

In Electrospray Ionization (ESI) positive mode, this compound typically forms a protonated molecular ion

Expected MS Data

| Ion Type | m/z (Monoisotopic) | Interpretation |

| 397.2 | Protonated molecular ion (Base Peak). | |

| 419.2 | Sodium adduct, common in non-desalted samples. | |

| Fragment | 91.1 | Tropylium ion (C |

| Fragment | 262.1 | b |

| Fragment | 104.0 | Methionine immonium ion minus NH |

Fragmentation Pathway Diagram

The following diagram illustrates the primary fragmentation pathways expected in collision-induced dissociation (CID).

Figure 1: Predicted ESI-MS/MS fragmentation pathway for this compound.

Infrared Spectroscopy (IR) Fingerprinting

IR spectroscopy is particularly useful for verifying the integrity of the Z-protecting group and the carboxylic acid state.

Functional Group Analysis[4]

-

Amide A (NH Stretch): A broad band at 3300–3350 cm

indicates hydrogen-bonded N-H stretching. -

Carbonyl Region (1650–1750 cm

): This is the most diagnostic region.-

1715–1690 cm

: Urethane C=O stretch (Z-group). -

1720–1700 cm

: Free carboxylic acid C=O stretch (often overlaps with urethane). -

1660–1650 cm

: Amide I band (Peptide bond C=O). -

1550–1530 cm

: Amide II band (N-H bend/C-N stretch).

-

| Frequency (cm | Assignment | Structural Origin |

| 3300 (br) | Amide/Urethane NH | |

| 2950–2850 | Aliphatic CH | |

| 1715 | Z-carbamate & -COOH (dimer) | |

| 1655 | Amide I (Leu-Met bond) | |

| 1540 | Amide II | |

| 695 & 740 | Mono-substituted benzene ring (Z-group) |

Nuclear Magnetic Resonance (NMR) Elucidation

The NMR data presented below assumes a solvent of DMSO-d

H NMR Assignment Strategy

The spectrum is characterized by the distinct aromatic region (Z-group), the downfield amide protons, and the aliphatic side chains.

Key Diagnostic Signals:

-

Z-Methylene: A sharp singlet (or AB quartet) near 5.0 ppm .

-

Met Methyl: A sharp singlet near 2.0 ppm (distinct from solvent peaks).

-

Leu Methyls: Two doublets (appearing as a dd or m) near 0.85 ppm .

H NMR Data Table (DMSO-d )

| Multiplicity | Integral | Assignment | Coupling ( | |

| 12.60 | br s | 1H | -COOH | Exchangeable |

| 8.15 | d | 1H | Met-NH | |

| 7.50 | d | 1H | Leu-NH (Z-NH) | |

| 7.30–7.38 | m | 5H | Z-Aromatic (Ph -H) | - |

| 5.03 | s | 2H | Z-CH | - |

| 4.35 | m | 1H | Met | - |

| 4.08 | m | 1H | Leu | - |

| 2.45 | t | 2H | Met | - |

| 2.02 | s | 3H | Met S-CH | Singlet |

| 1.90/1.75 | m | 2H | Met | Complex m |

| 1.60 | m | 1H | Leu | - |

| 1.45 | m | 2H | Leu | - |

| 0.88/0.84 | dd | 6H | Leu |

> Note: Chemical shifts may vary by

NMR Assignment Workflow

The following workflow describes the logic for assigning the spectrum of an unknown sample suspected to be this compound.

Figure 2: Step-by-step logic for NMR structural confirmation.

Experimental Protocols

Sample Preparation for NMR

-

Mass: Weigh approximately 5–10 mg of this compound.

-

Solvent: Add 600 µL of DMSO-d

(99.9% D).-

Why DMSO? this compound is hydrophobic due to the Z-group and Leu side chain; CDCl

may cause broadening of amide peaks due to aggregation.

-

-

Tube: Transfer to a clean 5 mm NMR tube.

-

Acquisition: Acquire 16–32 scans with a 1-second relaxation delay to ensure quantitative integration of the methyl singlets.

Quality Control & Troubleshooting

-

Impurity - Methionine Sulfoxide: If a singlet appears at ~2.6 ppm , the methionine sulfur has oxidized to the sulfoxide (

). This is a common degradation product in older samples. -

Impurity - Benzyl Alcohol: If the Z-group cleavage has occurred, a singlet at 4.5 ppm (Benzyl alcohol CH

) may appear distinct from the urethane CH -

Racemization: Check the

-proton signals. Splitting or "shouldering" of the

References

-

PubChem. (n.d.). Compound Summary: this compound (CAS 18830-16-5). National Library of Medicine. Retrieved from [Link](Note: Search by CAS for specific entry).

- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg. (Standard reference for peptide chemical shift prediction).

- Wüthrich, K. (1986). NMR of Proteins and Nucleic Acids. Wiley-Interscience. (Authoritative source for amino acid residue assignments).

Sources

Technical Whitepaper: Z-Leu-Met-OH – Scaffold Utility in Cysteine Protease Modulation and Oxidative Stress Profiling

Topic: Potential research areas for Z-LEU-MET-OH Content Type: Technical Whitepaper Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound (N-Benzyloxycarbonyl-L-leucyl-L-methionine) is a specialized dipeptide intermediate that serves as a critical scaffold in the development of transition-state inhibitors for cysteine proteases. While often categorized simply as a protected peptide building block, its specific sequence (Leu-Met) aligns with the S2-S1 subsite specificity of the Calpain and Cathepsin families.

This guide analyzes the physicochemical utility of this compound, transforming it from a passive reagent into a strategic tool for probing proteolytic pathways in neurodegeneration, cataractogenesis, and oxidative stress.

Part 1: Molecular Architecture & Physicochemical Profile

Structural Components & Function

This compound is composed of three distinct functional domains, each serving a specific role in biochemical applications:

-

N-Terminal Z-Group (Carbobenzoxy): Provides lipophilicity, facilitating cell permeability in derivative inhibitors. It also mimics the P3 amino acid residue, occupying the S3 hydrophobic pocket of proteases like Calpain I (µ-calpain).

-

Leucine (P2 Position): The isobutyl side chain is the critical recognition motif. Most cysteine proteases (Calpains, Cathepsins B/L) show a strong preference for hydrophobic residues (Leu, Val, Phe) at the P2 position.

-

Methionine (P1 Position): The thioether side chain offers unique versatility. It is a target for reversible oxidation (Met to Met-sulfoxide), allowing researchers to create "redox-switchable" inhibitors or substrates.

Physicochemical Data Table

| Property | Specification | Experimental Relevance |

| Molecular Formula | C₁₉H₂₈N₂O₅S | Precursor calculation |

| Molecular Weight | 396.50 g/mol | Mass spectrometry verification |

| Solubility | DMSO, DMF, Methanol | Hydrophobic Z-group limits aqueous solubility; requires organic co-solvent for assays.[1] |

| Purity Requirement | >98% (HPLC) | Critical to avoid des-Z impurities which alter binding kinetics. |

| Stability | Oxidation Sensitive | Critical: Methionine thioether oxidizes to sulfoxide (Met(O)) upon air exposure; store under inert gas (Ar/N₂). |

Part 2: Enzymology & Protease Inhibition Mechanisms[1][2]

The primary research application of this compound lies in its conversion to Z-Leu-Met-H (Peptidyl Aldehyde) or Z-Leu-Met-CMK (Chloromethyl Ketone) . The "OH" acid form is the stable precursor; the "H" or "CMK" forms are the active pharmacophores.

The Calpain-Cathepsin Axis

The Leu-Met sequence is privileged. It fits the active site cleft of Calpain I (µ-calpain) and Calpain II (m-calpain) with high affinity.

-

Mechanism: When converted to an aldehyde (Z-Leu-Met-H), the carbonyl carbon undergoes nucleophilic attack by the active site Cysteine thiol (Cys-SH) of the protease.

-

Transition State: This forms a reversible thiohemiacetal intermediate, mimicking the transition state of peptide bond hydrolysis and effectively locking the enzyme.

Visualization: Cysteine Protease Inhibition Pathway

The following diagram illustrates the conversion of the this compound precursor into an active inhibitor and its binding mechanism.

Figure 1: The synthetic trajectory from this compound precursor to active protease inhibitor, culminating in the formation of the covalent thiohemiacetal complex.

Part 3: Emerging Research Frontiers

Neurodegeneration & Ischemia

Calpain overactivation is a hallmark of excitotoxicity (e.g., Ischemia, Alzheimer's).

-

Application: Z-Leu-Met-H (derived from this compound) is used to block spectrin breakdown in neuronal cultures.

-

Advantage: Unlike broad-spectrum inhibitors (like E-64), peptidyl aldehydes allow for kinetic studies of reversible inhibition, mimicking physiological regulation.

Cataractogenesis

Calpain-mediated cleavage of α-crystallin and β-crystallin in the lens leads to opacification.

-

Research Focus: Z-Leu-Met derivatives are investigated as topical therapeutics. The lipophilic Z-group aids in corneal penetration, while the Leu-Met backbone targets the specific calpain isoforms (Lp82) found in the lens.

Oxidative Stress & The "Methionine Switch"

This is a high-value, niche application.

-

Concept: Methionine residues often act as ROS (Reactive Oxygen Species) scavengers.

-

Method: Researchers oxidize this compound to Z-Leu-Met(O)-OH (sulfoxide).

-

Experiment: Compare the inhibitory potency of Z-Leu-Met-H vs. Z-Leu-Met(O)-H.

-

Outcome: If the sulfoxide form loses potency, it proves that oxidative stress can "disarm" protease inhibitors or alter substrate processing, linking oxidative stress directly to proteolytic dysregulation.

Part 4: Experimental Protocols

Protocol A: Synthesis of Z-Leu-Met-H (Calpain Inhibitor)

Note: This protocol describes the conversion of the this compound acid to the aldehyde inhibitor, a standard medicinal chemistry workflow.

Reagents: this compound, N,O-Dimethylhydroxylamine, EDC·HCl, LiAlH₄ (or DIBAL-H).

-

Weinreb Amide Formation:

-

Dissolve this compound (1 eq) in dry DCM.

-

Add N,O-Dimethylhydroxylamine HCl (1.2 eq), EDC·HCl (1.5 eq), and HOBt (1.5 eq).

-

Stir at RT for 12h. Wash with 1N HCl, sat. NaHCO₃, and brine.

-

Result: Z-Leu-Met-N(OMe)Me (Stable intermediate).

-

-

Reduction to Aldehyde:

-